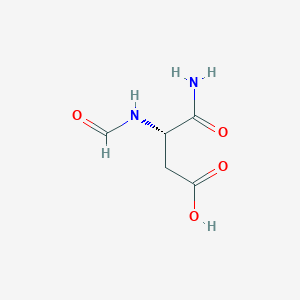

N~2~-Formyl-L-alpha-asparagine

Description

Contextualization within Amino Acid Derivative Chemistry

Amino acids are the fundamental units of proteins and play crucial roles in a vast array of biological processes. wikipedia.org Beyond their direct incorporation into polypeptide chains, amino acids can undergo various chemical modifications, giving rise to a diverse family of amino acid derivatives. These modifications can include phosphorylation, methylation, acetylation, and, as in the case of N₂-Formyl-L-alpha-asparagine, formylation. alphafoldserver.com

Significance of Formylation in Biological and Synthetic Systems Research

Formylation, the addition of a formyl group, is a post-translational modification that plays a significant role in various biological systems, particularly in prokaryotes. wikipedia.org The most well-known example is the formylation of methionine to create N-formylmethionine (fMet), which is crucial for the initiation of protein synthesis in bacteria. wikipedia.orgmdpi.com This process is catalyzed by the enzyme methionyl-tRNA formyltransferase. wikipedia.org While the formylation of asparagine is less characterized, the study of formylated molecules in general provides valuable insights.

In eukaryotes, formylation is also gaining recognition for its role in cellular processes, with defects in the formylation and deformylation of mitochondrial proteins being linked to certain disorders. pnas.org Research has shown that formylation can impact the redox properties of amino acids and may play a role in protecting against oxidative damage. pnas.orgpnas.org From a synthetic chemistry perspective, formylation is a valuable tool for modifying the properties of peptides and other bioactive molecules to enhance their stability or biological activity. ontosight.ai

Overview of Research Trajectories for Modified Amino Acids

The study of modified amino acids, including N₂-Formyl-L-alpha-asparagine, is a burgeoning field of research with several key trajectories. One major area of focus is understanding the biological roles of these modified molecules. This includes investigating their involvement in signaling pathways, protein function and stability, and metabolic processes. ontosight.ai For instance, research on N-formyl peptides has revealed their function as immunomodulatory agents. mdpi.com

Another significant research direction is the development of synthetic methodologies to create novel modified amino acids. mdpi.com These synthetic derivatives can be used as building blocks for creating peptides and proteins with tailored properties, such as enhanced resistance to enzymatic degradation or improved binding to specific targets. This has profound implications for drug discovery and development. ontosight.ai

Furthermore, modified amino acids are instrumental in proteomics and metabolomics research. By identifying and quantifying the various modifications present on proteins and in metabolic pools, scientists can gain a more comprehensive understanding of cellular regulation and disease states. The investigation of compounds like N₂-Formyl-L-alpha-asparagine contributes to this broader effort to map the complex landscape of the cellular proteome and metabolome.

Structure

3D Structure

Properties

CAS No. |

59867-83-3 |

|---|---|

Molecular Formula |

C5H8N2O4 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

(3S)-4-amino-3-formamido-4-oxobutanoic acid |

InChI |

InChI=1S/C5H8N2O4/c6-5(11)3(7-2-8)1-4(9)10/h2-3H,1H2,(H2,6,11)(H,7,8)(H,9,10)/t3-/m0/s1 |

InChI Key |

WVRQXMOHFVZOFA-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](C(=O)N)NC=O)C(=O)O |

Canonical SMILES |

C(C(C(=O)N)NC=O)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies for N₂ Formyl L Alpha Asparagine

Traditional Chemical Synthesis Routes

The synthesis of N₂-Formyl-L-alpha-asparagine has historically relied on established organic chemistry techniques involving the direct introduction of a formyl group onto the alpha-amino group of L-asparagine.

Direct Formylation Techniques using Formylating Agents

Direct formylation is a primary method for producing N-formylated amino acids. This involves reacting the parent amino acid, L-asparagine, with a suitable formylating agent, a reagent that delivers the formyl group (-CHO). ontosight.aiwikipedia.org A variety of such agents have been documented for the formylation of amines and amino acids, which are applicable to the synthesis of N₂-Formyl-L-alpha-asparagine. wikipedia.orgnih.gov

One of the earliest and most straightforward methods involves the use of formic acid in conjunction with acetic anhydride (B1165640). This mixture generates a mixed anhydride which then acts as the formylating species. This procedure has been successfully applied to a range of amino acids, yielding the N-formyl derivatives in good yields, typically between 78% and 90%. nih.gov Another common and simple protocol utilizes formamide (B127407) as both the reagent and, in some cases, the solvent. google.com Heating L-asparagine or its parent compound, L-aspartic acid, in an excess of formamide is an effective method for achieving N-formylation. google.com More recently, other agents like N-formylsaccharin have been explored as efficient, solid-phase formylating reagents, often employed in mechanochemical protocols. nih.gov

| Formylating Agent | Description | Typical Yields | Reference |

| Formic Acid / Acetic Anhydride | A classic method where formic acid and acetic anhydride react to form a mixed anhydride, which is the active formylating agent. | 78-90% | nih.gov |

| Formamide | A simple and direct method where the amino acid is heated with an excess of formamide. | High conversion | google.com |

| Chloral (Trichloroacetaldehyde) | An early method reported for formylating amines at low temperatures, producing chloroform (B151607) as a byproduct. | Excellent | nih.gov |

| N-Formylsaccharin | A modern, solid-phase reagent used in mechanochemical (ball-milling) synthesis, offering a greener alternative. | Good to Excellent | nih.gov |

| Glyoxylic Acid / Peroxide | A recent method involving a radical decarboxylative coupling reaction, with water and carbon dioxide as byproducts. | Good | chemrxiv.org |

Reaction Conditions and Catalysis in Formyl-Asparagine Synthesis

The success of direct formylation is highly dependent on the reaction conditions and the use of appropriate catalysts. When using formamide, the reaction typically requires heating to temperatures between 50°C and 120°C, often under an inert atmosphere like nitrogen to prevent side reactions. google.com Reaction times can vary from minutes to several hours. For instance, heating a slurry of L-aspartic acid in formamide at 95°-100° C for 2 hours resulted in complete conversion to the N-formyl derivative. google.com

In some protocols, catalysis is employed to enhance reaction rates and yields. While some methods proceed without a catalyst, metal catalysts can be used for the formylation of amines using formic acid. nih.gov For example, indium has been reported as an effective catalyst for the formylation of various amines with formic acid under solvent-free conditions at 70°C. nih.gov The use of catalysts can be particularly important for sterically hindered or less reactive amines. Acid catalysts, both Lewis and Brønsted acids, can also be used with formic acid to produce formamides. nih.govnih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the efficiency and selectivity of enzymes with the practicality of chemical synthesis, offering powerful routes to high-purity chiral compounds like N₂-Formyl-L-alpha-asparagine.

Enzyme-Mediated Formylation or Related Biocatalytic Pathways

While direct enzymatic formylation of L-asparagine is not widely documented, biocatalytic pathways for formylation are well-known in nature. For instance, the enzyme methionyl-tRNAMet transformylase catalyzes the formation of N-formylmethionine, a crucial step in the initiation of protein synthesis in bacteria. wikipedia.org Similarly, GAR transformylase uses a coenzyme as a formyl donor to formylate the α-amino group of its substrate during purine (B94841) biosynthesis. wikipedia.org These examples establish a biological precedent for enzyme-mediated N-formylation.

In a synthetic context, enzymes can be used to prepare L-asparagine itself, which is the precursor for chemical formylation. Asparagine synthetase (AS) enzymes catalyze the ATP-dependent synthesis of L-asparagine from L-aspartic acid and an ammonia (B1221849) source. frontiersin.org By coupling this enzymatic synthesis with an ATP regeneration system, a sustainable and efficient biocatalytic route to L-asparagine can be established, which can then be chemically formylated. frontiersin.org

Stereoselective Synthesis Methodologies for Chiral Purity Control

Ensuring the chiral purity of N₂-Formyl-L-alpha-asparagine is critical, as the biological activity of amino acid derivatives is highly dependent on their stereochemistry. Chemo-enzymatic synthesis is particularly adept at achieving high stereoselectivity.

A primary strategy is the kinetic resolution of a racemic mixture. For example, a racemic mixture of N-formyl-DL-asparagine could be subjected to an enzyme that selectively acts on one enantiomer. Enzymes such as aminopeptidases or amidases, which hydrolyze amide bonds, are often used for this purpose. iupac.org In a typical resolution process, an enzyme like L-aminopeptidase from Pseudomonas putida could be used to stereoselectively hydrolyze the L-enantiomer from a racemic mixture of N-formyl-asparagine amides, allowing for the separation of the unreacted D-enantiomer. iupac.org This approach ensures that the final product, in this case, the desired L-isomer, is obtained with high enantiomeric excess. The preparation of D-asparagine often involves the specific hydrolysis of L-asparagine from a DL-asparagine mixture using L-asparaginase, leaving the D-asparagine behind. google.comnih.gov This principle of enzymatic separation is a cornerstone of stereoselective synthesis for amino acid derivatives.

| Strategy | Enzyme Class | Principle | Reference |

| Kinetic Resolution | Aminopeptidase / Amidase | Stereoselective enzymatic hydrolysis of a racemic mixture of amino acid amides or derivatives. | iupac.org |

| Precursor Synthesis | Asparagine Synthetase (AS) | Biosynthesis of the chiral precursor L-asparagine from L-aspartic acid. | frontiersin.org |

| Enantioselective Hydrolysis | L-Asparaginase | Specific hydrolysis of L-asparagine from a racemic DL-mixture to isolate the D-enantiomer. | google.comnih.gov |

Synthesis of N₂-Formyl-L-alpha-asparagine Analogues and Derivatives for Research Purposes

The synthesis of analogues and derivatives of N₂-Formyl-L-alpha-asparagine is driven by the need to create novel molecules for research, such as probes for studying biological systems, components for peptidomimetics, or potential therapeutic agents. nih.govnih.gov

The modification of the core N₂-Formyl-L-alpha-asparagine structure can occur at several positions. For instance, the carboxyl group or the side-chain amide can be altered to create esters or other functional groups. The formyl group itself can be replaced by other acyl groups to study structure-activity relationships.

Examples from related amino acid chemistry illustrate the possibilities. Researchers have synthesized asparagine-modified 2-deoxy-alpha-N-glycopeptides to create potential inhibitors for the renin-angiotensin system. nih.gov In other work, (E)-alkene dipeptide isosteres, which replace the peptide bond with a more stable carbon-carbon double bond, have been synthesized to create pseudopeptide analogues of bioactive peptides. nih.gov Furthermore, research into prebiotic chemistry has led to the synthesis of various N-formylaminonitriles and their derivatives from simple precursors in formamide, demonstrating the formation of a range of formylated building blocks. acs.orgnih.gov These examples showcase the diverse synthetic strategies employed to generate novel amino acid derivatives for specific research applications.

Preparation of N-Formyl-L-aspartic Anhydride as a Precursor

A significant pathway to N-formylated aspartic acid derivatives involves the use of N-Formyl-L-aspartic anhydride as a key intermediate. This precursor is typically synthesized from L-aspartic acid through a reaction with formic acid and acetic anhydride. prepchem.comgoogle.com The reaction conditions, including temperature and the molar ratio of reactants, are critical for maximizing the yield and purity of the anhydride.

The process generally involves heating a mixture of L-aspartic acid with at least 1.2 molar equivalents of formic acid and about 2.0 molar equivalents of acetic anhydride. googleapis.com The reaction temperature is typically maintained between 45°C and 65°C. prepchem.com One of the challenges in this synthesis is the management of excess formic acid, which can complicate downstream processing and increase production costs. google.comgoogleapis.com To address this, a method has been developed where a C₃-C₆ secondary alcohol, such as isopropyl alcohol, is added to the reaction mixture after the formation of the anhydride. This converts the excess formic acid into its corresponding ester, for instance, isopropyl formate (B1220265), which can be more easily managed. google.comgoogleapis.com

The use of a catalyst, such as magnesium oxide, can optionally be employed to facilitate the reaction. googleapis.com The resulting N-Formyl-L-aspartic anhydride can then be used in subsequent steps, such as coupling reactions to form dipeptides. google.comgoogleapis.com

Table 1: Reaction Conditions for the Synthesis of N-Formyl-L-aspartic Anhydride

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | L-Aspartic Acid | prepchem.comgoogle.com |

| Reagents | Formic Acid, Acetic Anhydride | prepchem.comgoogle.com |

| Molar Ratio (Formic Acid:Aspartic Acid) | At least 1.2:1 | googleapis.com |

| Molar Ratio (Acetic Anhydride:Aspartic Acid) | Approx. 2.0:1 | googleapis.com |

| Temperature | 45°C - 65°C | prepchem.com |

Derivatization Strategies for Functionalization in Research

The functionalization of amino acids and their derivatives is crucial for various research applications, including peptide synthesis and analytical method development. For N₂-Formyl-L-alpha-asparagine, derivatization can be aimed at introducing reporter groups for detection or modifying its properties for specific applications.

In the context of analytical chemistry, pre-column derivatization is a common strategy to enhance the detection of amino acids in techniques like High-Performance Liquid Chromatography (HPLC). Reagents such as o-phthalaldehyde (B127526) (OPA) are frequently used to derivatize primary amino acids, rendering them fluorescent. nih.govjascoinc.com For secondary amino acids, or for creating different types of derivatives, other reagents like 9-fluorenylmethyl chloroformate (FMOC) are employed. jascoinc.com While these methods are generally applied to standard amino acids, the principles can be adapted for N-formylated amino acids.

Another research-focused derivatization is the synthesis of glycosylated amino acids. For instance, a stereoselective synthesis of α-N-ribosyl-asparagine has been developed using a Staudinger traceless ligation, starting from a protected ribofuranosyl azide. mdpi.com This approach yields N-glycosyl amino acids that are suitably protected for use in peptide synthesis. mdpi.com Such strategies could potentially be applied to N₂-Formyl-L-alpha-asparagine to study the effects of both formylation and glycosylation on peptide structure and function.

Optimization and Scale-Up Considerations for Laboratory and Research Production

The transition from small-scale laboratory synthesis to larger-scale research production of N₂-Formyl-L-alpha-asparagine and its precursors requires careful optimization of reaction conditions and purification methods. A key aspect of scaling up the synthesis of N-Formyl-L-aspartic anhydride is the development of a process that minimizes excess reagents and simplifies the workup procedure, making it suitable for further reactions without extensive purification. google.comgoogleapis.comwipo.int

For the production of amino acid derivatives on a larger scale, purification becomes a critical step to ensure high purity of the final product. A notable challenge in the large-scale synthesis of α-amino acid-N-carboxyanhydrides (NCAs), another class of activated amino acid derivatives, is the removal of impurities. tandfonline.com A developed protocol for large-scale NCA synthesis incorporates a celite filtration step during the workup, which has been shown to significantly improve the purity of the product. tandfonline.com This method is adaptable to large quantities and avoids the need for specialized equipment or multiple recrystallizations. tandfonline.com Such a strategy could be beneficial for the purification of N₂-Formyl-L-alpha-asparagine in a research production setting.

Monitoring the reaction progress is also crucial for optimization. While visual inspection can be used, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide a more accurate determination of reaction completion. tandfonline.com This is particularly important as variations in the quality of starting materials can affect reaction times and the appearance of the reaction mixture. tandfonline.com

Table 2: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| N₂-Formyl-L-alpha-asparagine | |

| L-Asparagine | |

| N-Formyl-L-aspartic Anhydride | |

| L-Aspartic Acid | |

| Formic Acid | |

| Acetic Anhydride | |

| Isopropyl Alcohol | |

| Isopropyl Formate | |

| Magnesium Oxide | |

| o-Phthalaldehyde (OPA) | |

| 9-Fluorenylmethyl Chloroformate (FMOC) | |

| α-N-Ribosyl-asparagine | |

| α-Amino Acid-N-carboxyanhydrides (NCAs) | |

| Glycine | |

| Alanine | |

| Valine | |

| L-Phenylalanine methyl ester | |

| α-L-Aspartyl-L-phenylalanine methyl ester | |

| N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester | |

| L-Glutamine | |

| L-Glutamic acid |

Biochemical Roles and Metabolic Interplay of N₂ Formyl L Alpha Asparagine

Occurrence and Putative Formation Pathways in Biological Systems

The presence and formation of N₂-Formyl-L-alpha-asparagine in biological systems are not yet fully elucidated, with current understanding largely based on general principles of amino acid modification rather than direct, extensive studies on this specific compound.

Investigations into Endogenous Enzymatic Processes

While direct enzymatic pathways for the synthesis of free N₂-Formyl-L-alpha-asparagine have not been widely documented, the machinery for such a reaction exists within cells. N-formylation is a known biological process, most notably in the initiation of protein synthesis in bacteria, which utilizes N-formylmethionine. chemrxiv.org This process is catalyzed by enzymes known as N-formyltransferases (or transformylases), which transfer a formyl group from a donor molecule, typically N¹⁰-formyltetrahydrofolate, to the amino group of a substrate. nih.gov

It is plausible that similar enzymes could catalyze the formylation of L-asparagine. The biosynthesis of N-formylated sugars in bacteria, for instance, involves specific N-formyltransferases that act on amino sugars. nih.gov The existence of such enzymes suggests that, should a physiological need for N₂-Formyl-L-alpha-asparagine arise, a dedicated enzymatic pathway could be responsible for its production. However, specific enzymes that recognize L-asparagine for this purpose have yet to be characterized.

Non-Enzymatic Formation Mechanisms in Biological Mimicry Studies

In the absence of confirmed enzymatic routes, non-enzymatic formation under physiological conditions presents another potential origin for N₂-Formyl-L-alpha-asparagine. Non-enzymatic modifications of amino acids and proteins are known to occur, a prime example being the deamidation of asparagine and glutamine residues within proteins. nih.govresearchgate.netnih.gov

Studies on the chemical synthesis of formylated amino acids have demonstrated various methods that could, in principle, have biological mimics. For instance, the reaction of amino acids with formylating agents like formic acid or formamide (B127407) can lead to N-formylation. google.comnih.gov While laboratory conditions are often more extreme, the fundamental chemical reactivity suggests that in specific cellular microenvironments with an accumulation of reactive formyl donors, non-enzymatic formylation of L-asparagine could occur. One study detailed a simple protocol for the N-formylation of amino acid esters using imidazole (B134444) in warm DMF, highlighting the potential for such reactions under relatively mild conditions. nih.govresearchgate.net

Integration within Nitrogen Metabolism Research

L-asparagine is a central molecule in nitrogen metabolism, particularly in plants, where it serves as a major compound for nitrogen transport and storage. nih.govnih.govwikipedia.org The potential integration of N₂-Formyl-L-alpha-asparagine into this intricate network is an area ripe for investigation.

Interconnections with L-Asparagine Biosynthesis and Catabolism Pathways

The biosynthesis of L-asparagine is primarily catalyzed by asparagine synthetase (ASNS), which facilitates the ATP-dependent transfer of an amide group from glutamine to aspartate. wikipedia.orgnih.gov Conversely, the breakdown of L-asparagine is carried out by asparaginase (B612624), which hydrolyzes it back to aspartate and ammonia (B1221849). wikipedia.orgyoutube.com

If N₂-Formyl-L-alpha-asparagine were to be a metabolic intermediate, it would likely be processed by enzymes that can recognize the formylated amino group. It is conceivable that specific amidases or deformylases could act on this compound, either releasing the formyl group to regenerate L-asparagine or channeling the molecule into alternative catabolic pathways. The metabolic fate of amino groups is a critical aspect of nitrogen balance, with transamination reactions playing a key role in redistributing nitrogen throughout the cell. libretexts.org The formylation of the alpha-amino group would presumably block its participation in typical transamination reactions, suggesting a potential regulatory role.

Table 1: Key Enzymes in L-Asparagine Metabolism

| Enzyme | Function | Substrates | Products | Cellular Location (in Eukaryotes) |

| Asparagine Synthetase (ASNS) | Biosynthesis of L-asparagine | L-aspartate, L-glutamine, ATP | L-asparagine, L-glutamate, AMP, PPi | Cytosol |

| Asparaginase | Catabolism of L-asparagine | L-asparagine, H₂O | L-aspartate, NH₄⁺ | Cytosol, Mitochondria |

| Aspartate Aminotransferase (AST) | Interconversion of aspartate and α-ketoglutarate | L-aspartate, α-ketoglutarate | Oxaloacetate, L-glutamate | Cytosol, Mitochondria |

This table summarizes the primary enzymes involved in the direct synthesis and breakdown of L-asparagine and its immediate precursor/product, L-aspartate.

Studies on Nitrogen Recycling and Transport Mechanisms

L-asparagine's high nitrogen-to-carbon ratio makes it an efficient molecule for transporting nitrogen in many organisms. nih.gov The formylation of L-asparagine could potentially modify its transport characteristics. The specificity of amino acid transporters is often determined by the structure of the side chain and the charge of the alpha-amino and carboxyl groups. Altering the alpha-amino group could impact its recognition by these transporters, potentially sequestering it within certain compartments or affecting its long-distance transport. Research on the transport of L-asparagine itself has identified specific permeases, and studies have shown that modifications to the alpha-amino group can affect binding to these transporters. researchgate.net

Role as a Protein Modification or Metabolic Intermediate in Formylation Studies

Formylation is a recognized post-translational modification (PTM) of proteins, although it is less studied than other modifications like phosphorylation or acetylation. nih.gov The N-terminal formylation of methionine is a classic example, but formylation can also occur on other residues. chemrxiv.org

The possibility exists that L-asparagine residues within a polypeptide chain could be formylated. Such a modification would neutralize the positive charge of the N-terminal amino group or an internal lysine (B10760008) side chain, potentially altering protein structure, protein-protein interactions, or protein-nucleic acid interactions. While formylation of tryptophan and other residues is being explored, specific studies focusing on asparagine formylation as a PTM are not prominent. alphafoldserver.com

As a free metabolite, N₂-Formyl-L-alpha-asparagine could serve as a precursor or a signaling molecule in pathways involving formylation. The metabolic fate of formate (B1220265) is closely tied to one-carbon metabolism, which is fundamental for the synthesis of nucleotides and other essential biomolecules. researchgate.netdntb.gov.ua N₂-Formyl-L-alpha-asparagine could represent a transiently stored or transported form of both a carbon and nitrogen source, with the formyl group destined for specific biosynthetic pathways. However, concrete evidence for its role as a key intermediate in mainstream metabolic pathways is currently lacking. ontosight.ai

Impact on Protein Function, Stability, and Interactions in Vitro

The N-terminal formylation of amino acids can influence the structural and functional properties of peptides and proteins. While in vitro studies specifically examining N₂-Formyl-L-alpha-asparagine are scarce, the general effects of N-formylation can be considered.

Table 1: Potential In Vitro Effects of N-Terminal Formylation on Proteins

| Property | Potential Impact of N-Formylation |

| Protein Folding | Alteration of local electrostatic environment, potentially influencing the formation of secondary structures like alpha-helices and beta-sheets. |

| Protein Stability | The formyl group can protect against degradation by certain aminopeptidases, thereby increasing the half-life of the peptide or protein. Conversely, it can also act as a degradation signal. |

| Protein Interactions | The modified N-terminus may exhibit altered binding affinity for other proteins, nucleic acids, or small molecule ligands due to changes in charge and steric hindrance. |

This table represents generalized potential effects of N-terminal formylation based on protein chemistry principles, not specific experimental data for N₂-Formyl-L-alpha-asparagine.

Investigation of Cellular Signaling Pathways Involvement (Non-Clinical)

In non-clinical research, a significant body of evidence points to the role of N-formylated peptides as potent signaling molecules, particularly in the innate immune system. These molecules, often of bacterial or mitochondrial origin, are recognized as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs). mdpi.com

The primary signaling pathway for N-formylated peptides involves a family of G protein-coupled receptors known as the formyl peptide receptors (FPRs). mdpi.com Activation of these receptors on phagocytic leukocytes, such as neutrophils and macrophages, triggers a cascade of intracellular events, including:

Chemotaxis: Directed cell migration towards the source of the N-formylated peptides.

Degranulation: Release of antimicrobial proteins and enzymes from intracellular granules.

Production of Reactive Oxygen Species (ROS): Generation of superoxide (B77818) and other reactive molecules to kill pathogens.

While these pathways are well-characterized for peptides commencing with N-formylmethionine, it is plausible that N₂-Formyl-L-alpha-asparagine, if present as the N-terminal residue of a peptide, could engage with similar signaling mechanisms. However, the specific affinity and efficacy of such a peptide for FPRs would require empirical investigation.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of N2-Formyl-L-alpha-asparagine, providing detailed information about its atomic connectivity, functional groups, and three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of N2-Formyl-L-alpha-asparagine in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework and confirm the presence and location of the N-formyl group.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For N2-Formyl-L-alpha-asparagine, the spectrum would be expected to show distinct signals for the formyl proton, the alpha-proton, the beta-protons, and the amide protons of the side chain. The formyl proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 8.0-8.5 ppm. The alpha-proton, being adjacent to both the carbonyl group and the formylated amine, would likely appear as a doublet of doublets, with its chemical shift influenced by the electron-withdrawing nature of the neighboring groups. The beta-protons would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to the alpha-proton.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the formyl group would have a characteristic resonance in the downfield region of the spectrum, typically around 160-165 ppm. The other carbonyl carbon, from the carboxylic acid moiety, would also resonate in a similar region, though its exact chemical shift would be sensitive to the pH and solvent. The alpha-carbon and beta-carbon would appear at distinct chemical shifts, further confirming the structure of the asparagine backbone.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, definitively assigning each signal and confirming the N-formylation site.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N2-Formyl-L-alpha-asparagine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl H | 8.0 - 8.5 | - |

| Alpha H | 4.5 - 5.0 | 50 - 55 |

| Beta H | 2.8 - 3.2 | 35 - 40 |

| Side Chain NH₂ | 7.0 - 8.0 | - |

| Formyl C | - | 160 - 165 |

| Carboxyl C | - | 170 - 175 |

| Side Chain Carbonyl C | - | 175 - 180 |

Note: These are predicted values and may vary based on solvent, pH, and temperature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of N2-Formyl-L-alpha-asparagine and to gain structural information through analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. For N2-Formyl-L-alpha-asparagine (C₅H₈N₂O₄, molecular weight 160.13 g/mol ), high-resolution mass spectrometry would be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of protonated N2-Formyl-L-alpha-asparagine would be expected to involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). Key fragmentation pathways would likely include the loss of the formyl group (29 Da) and cleavage of the amide bond in the side chain. Analysis of these fragment ions allows for the unambiguous identification of the compound. For instance, a study on the fragmentation of protonated asparagine showed initial losses of water and carbon monoxide. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in N2-Formyl-L-alpha-asparagine by detecting their characteristic vibrational frequencies. The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the amide and amine groups (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and the C=O stretching of the carboxylic acid, the side-chain amide, and the formyl group (typically in the range of 1600-1750 cm⁻¹). The presence of a distinct carbonyl absorption for the formyl group would help to confirm the N-formylation. The NIST WebBook provides IR spectrum data for the parent compound, L-asparagine, which can serve as a reference for comparison. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. While the unmodified asparagine does not have a strong chromophore in the near-UV region, the introduction of the formyl group creates a peptide-like bond that absorbs in the far-UV region. A study on the UV absorption of crystalline asparagine showed absorption peaks at 199 nm, 203 nm, and 268.6 nm. researchgate.net The UV-Vis spectrum of N2-Formyl-L-alpha-asparagine would be expected to show a characteristic absorption maximum in the range of 200-220 nm, corresponding to the n → π* transition of the amide and carbonyl groups. A specific colorimetric assay for L-asparagine using ninhydrin (B49086) has been developed, which exhibits maximum absorption at 340-350 nm, a method that could potentially be adapted for its formylated derivative. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of N2-Formyl-L-alpha-asparagine from reaction mixtures, for its purification, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of amino acids and their derivatives. Due to the polar nature of N2-Formyl-L-alpha-asparagine, reversed-phase HPLC (RP-HPLC) is a suitable method.

Method development would involve the optimization of several parameters, including the choice of stationary phase (e.g., C18 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and the pH of the mobile phase. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and retention time. Detection is typically achieved using a UV detector set at a wavelength where the compound absorbs, such as around 210 nm. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. A study on the HPLC analysis of asparagine and citrulline demonstrated the influence of other ureides on retention times, highlighting the importance of method optimization for complex samples. researchgate.netnih.gov

Validation of the HPLC method would be performed according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. This is crucial for reliable quantification in research applications. The development of a UPLC-MS/MS method for L-asparagine and L-aspartic acid has been reported, demonstrating the high accuracy and precision achievable with modern chromatographic techniques. nih.gov

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like amino acids. Therefore, derivatization is required to convert N2-Formyl-L-alpha-asparagine into a more volatile and thermally stable derivative prior to GC analysis.

Common derivatization strategies for amino acids involve esterification of the carboxyl group followed by acylation of the amino group. For N2-Formyl-L-alpha-asparagine, the primary amino group is already blocked by the formyl group. Thus, a suitable derivatization would involve esterification of the carboxylic acid, for example, by reaction with an alcohol (e.g., methanol (B129727) or n-butanol) in the presence of an acidic catalyst. The resulting ester would be more volatile and amenable to GC analysis. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also commonly used to derivatize amino acids, increasing their volatility. thermofisher.com

The derivatized N2-Formyl-L-alpha-asparagine can then be separated on a capillary GC column, often with a polar stationary phase, and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides both retention time and mass spectral data, allowing for confident identification and quantification. Studies have shown the successful GC analysis of amino acids as their N-trifluoroacetyl n-butyl esters or as TBDMS derivatives. nih.govsigmaaldrich.com

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained | Key Considerations |

| ¹H NMR | Proton environment, connectivity | Solvent and pH dependent |

| ¹³C NMR | Carbon skeleton | Lower sensitivity than ¹H NMR |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation | Choice of ionization method is critical |

| Infrared (IR) Spectroscopy | Functional groups | Sample preparation can be important |

| UV-Vis Spectroscopy | Electronic transitions, chromophores | Limited structural information |

| HPLC | Separation, quantification, purity | Method development required |

| GC | Separation of volatile derivatives | Derivatization is necessary |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of N2-Formyl-L-alpha-asparagine is essential, as the biological activity of chiral molecules is often enantiomer-dependent. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating enantiomers and determining their relative proportions, known as the enantiomeric excess (ee).

While direct chiral separation of N2-Formyl-L-alpha-asparagine can be challenging, methods developed for other N-acyl amino acids are highly applicable. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving the enantiomers of N-protected amino acids. yakhak.org These CSPs often operate in normal-phase, polar organic, or reversed-phase modes, offering flexibility in method development. phenomenex.comsigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, like those utilizing teicoplanin, are also effective for the chiral resolution of amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com These phases can offer unique selectivity due to multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance. chromatographytoday.com The separation on these columns can sometimes be achieved without prior derivatization of the analyte. sigmaaldrich.com

For GC-based chiral separations, derivatization of N2-Formyl-L-alpha-asparagine to a more volatile form, such as its methyl ester, may be necessary. nih.gov Following derivatization, a chiral GC column, for instance, one coated with a cyclodextrin (B1172386) derivative, can be used to resolve the enantiomers.

In many cases, derivatization of the N2-Formyl-L-alpha-asparagine with a fluorescent tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can enhance detection sensitivity, particularly when using fluorescence detectors. yakhak.org The choice of mobile phase, flow rate, and column temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. nih.gov

Table 1: Exemplary Chiral Chromatography Parameters for N-Acyl Amino Acid Separation

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA), Macrocyclic glycopeptide (e.g., CHIROBIOTIC T) | Cyclodextrin-based (e.g., Lipodex E) |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol with additives (e.g., DEA), Acetonitrile/Water with buffers (e.g., ammonium (B1175870) acetate) | Helium, Hydrogen |

| Derivatization | Often not required, but can be used for detection enhancement (e.g., NBD-Cl) | Required for volatility (e.g., N-trifluoroacetyl-O-methyl ester) |

| Detection | UV, Fluorescence, Circular Dichroism (CD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Typical Flow Rate/Pressure | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

This table presents a generalized summary of typical parameters and is not exhaustive. Specific conditions would need to be optimized for N2-Formyl-L-alpha-asparagine.

Radiochemical and Isotopic Labeling Approaches

Radiochemical and isotopic labeling techniques are indispensable tools for probing the metabolic fate and quantifying the turnover of specific compounds within biological systems. These methods offer high sensitivity and allow for the direct tracing of molecules through complex metabolic networks.

Tracer studies using isotopically labeled N2-Formyl-L-alpha-asparagine can elucidate its metabolic pathways, including its synthesis, degradation, and potential incorporation into larger biomolecules. In such experiments, a stable isotope-labeled version of the compound (e.g., containing ¹³C, ¹⁵N, or ²H) is introduced into a biological system, such as a cell culture or a whole organism. nih.gov

The metabolic fate of the labeled N2-Formyl-L-alpha-asparagine is then tracked over time by analyzing samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov By identifying the downstream metabolites that incorporate the isotopic label, it is possible to map out the biochemical transformations that the compound undergoes. For instance, the formyl group of N-formylmethionine, a well-studied N-formyl amino acid, is known to be involved in specific metabolic processes in bacteria, and similar tracer studies could reveal analogous roles for N2-Formyl-L-alpha-asparagine. wikipedia.orgnih.gov

The experimental design of a tracer study would involve the synthesis of an isotopically labeled N2-Formyl-L-alpha-asparagine precursor. The selection of the isotopic tracer is a critical step in these studies. nih.gov After administration of the tracer, metabolic intermediates are extracted at various time points and analyzed. The pattern of isotope incorporation into different molecules provides direct evidence of the metabolic connections and pathway fluxes.

Isotopic labeling is a gold standard for the accurate quantification of molecules in complex biological samples. In this approach, a known amount of a stable isotope-labeled internal standard of N2-Formyl-L-alpha-asparagine is added to the sample. This "heavy" standard is chemically identical to the endogenous "light" compound but has a higher mass due to the incorporated stable isotopes.

The sample is then processed and analyzed by mass spectrometry, typically coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrometer can distinguish between the endogenous (light) and the internal standard (heavy) forms of N2-Formyl-L-alpha-asparagine based on their mass-to-charge ratio. By comparing the signal intensities of the light and heavy forms, the concentration of the endogenous compound in the original sample can be precisely calculated. acs.org

This method, known as stable isotope dilution analysis, corrects for sample loss during preparation and for variations in instrument response, leading to highly accurate and reproducible quantification. A similar strategy, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is widely used in quantitative proteomics and can be adapted for metabolomic studies of specific amino acid derivatives. nih.govnih.gov

Table 2: Principles of Quantitative Analysis using Isotopic Labeling

| Step | Description |

| 1. Internal Standard | A known quantity of a stable isotope-labeled version of N |

| 2. Sample Preparation | The sample is homogenized, and the analyte is extracted and purified. The internal standard undergoes the same processing as the endogenous analyte, correcting for losses. |

| 3. LC-MS Analysis | The sample is injected into an LC-MS system. The labeled and unlabeled compounds are separated chromatographically and detected by the mass spectrometer. |

| 4. Quantification | The ratio of the peak areas of the endogenous ("light") and the internal standard ("heavy") compound is used to calculate the exact concentration of N |

This table outlines the general workflow for quantitative analysis using stable isotope dilution.

Theoretical and Computational Investigations of N₂ Formyl L Alpha Asparagine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties and energetic landscapes of molecules. Methods like Density Functional Theory (DFT) and semi-empirical methods such as AM1 are standard tools for this purpose. jocpr.comnih.gov

A full quantum chemical analysis would typically involve calculating key electronic descriptors. While specific data for N₂-Formyl-L-alpha-asparagine is not present in the surveyed literature, a hypothetical analysis would yield the properties shown in the table below. These calculations, often performed using DFT with a basis set like 6-31G*, can predict the distribution of electrons and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.gov

Table 1: Hypothetical Electronic Properties from Quantum Chemical Calculations This table is illustrative of the types of data generated in a typical quantum chemical analysis. Specific values for N₂-Formyl-L-alpha-asparagine require a dedicated computational study.

| Property | Description | Predicted Effect of N-Formylation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Lowered compared to L-asparagine, suggesting reduced nucleophilicity of the amino group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Lowered compared to L-asparagine, potentially increasing susceptibility to nucleophilic attack at adjacent atoms. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap implies higher chemical reactivity. | The gap would be altered, indicating a change in the molecule's overall reactivity and kinetic stability. |

| Atomic Charges | Distribution of electron density across the atoms of the molecule (e.g., Mulliken or NBO charges). | Increased positive charge on the formyl carbon and altered charge on the alpha-nitrogen and alpha-carbon. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Increased due to the polar formyl group, affecting solubility and intermolecular interactions. |

The flexibility of N₂-Formyl-L-alpha-asparagine is determined by the rotation around its single bonds. The addition of the formyl group introduces a planar amide bond at the N-terminus, which significantly restricts the conformational freedom of the backbone's phi (φ) dihedral angle compared to the tetrahedral geometry of the primary amine in unmodified L-asparagine.

Conformational analysis studies on similar molecules, such as N-formylated cysteine derivatives, have been performed using semi-empirical methods like AM1 to explore the potential energy surface (PES). jocpr.com Such an analysis for N₂-Formyl-L-alpha-asparagine would involve systematically rotating the key dihedral angles (φ, ψ, and side-chain angles χ₁, χ₂) to map the energy landscape. This map reveals the low-energy, stable conformations of the molecule and the energy barriers between them. The results would likely show that steric hindrance between the formyl oxygen and the asparagine side chain creates unique stable conformations not seen in standard peptide chains.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the behavior of N₂-Formyl-L-alpha-asparagine in a biological environment, such as in solution or interacting with proteins.

MD simulations can model how N₂-Formyl-L-alpha-asparagine interacts with water molecules. The formyl group, with its polar carbonyl moiety, and the asparagine side-chain amide are both capable of forming hydrogen bonds. An MD simulation would track the formation and lifetime of hydrogen bonds between the solute and solvent, revealing its solvation shell structure. The simulation could also be used to calculate the free energy of solvation, a key determinant of the molecule's solubility. While specific MD studies on this molecule are not available, the techniques are well-established for amino acids and their derivatives. researchgate.net

N-formylation is a post-translational modification that can alter how a peptide or protein interacts with its binding partners. nih.gov MD simulations are a powerful tool for investigating these effects. For instance, studies have used MD to probe the role of a conserved asparagine residue within a protein's active site, demonstrating how its interactions are critical for function. nih.gov

A similar MD study involving N₂-Formyl-L-alpha-asparagine (or a peptide containing this residue) docked into a model receptor or enzyme active site would elucidate its binding mode. The simulation would reveal key interactions, such as hydrogen bonds and van der Waals contacts, and calculate the binding free energy. This could help explain how N-formylation impacts biological activity, for example, by creating or disrupting interactions necessary for molecular recognition.

In Silico Modeling of Reaction Mechanisms

Computational methods are frequently used to model reaction pathways, providing insight into transition states and activation energies that are difficult to observe experimentally. Quantum chemical calculations, in particular, can be applied to study reactions involving N₂-Formyl-L-alpha-asparagine. For example, computational studies have detailed the mechanism of asparagine deamidation, a common non-enzymatic modification, by mapping the reaction pathway and identifying key intermediates. researchgate.net

A similar in silico approach could be used to investigate the stability and reactivity of the formyl group itself. Potential reactions for study could include its hydrolysis or its role in more complex intramolecular reactions. By modeling the transition state structures and calculating the energy barriers for these potential pathways, researchers could predict the likelihood and rate of such reactions under various conditions, offering a deeper understanding of the compound's chemical fate in a biological system.

Enzymatic Catalysis Mechanisms for Formylation or Deformylation

The enzymatic formylation and deformylation of amino acids are critical processes in various biological contexts. While direct enzymatic formylation of L-asparagine to yield N₂-Formyl-L-alpha-asparagine is not a widely documented primary metabolic pathway, analogous reactions and enzymes that catalyze the deformylation of N-formylated compounds provide a basis for understanding potential catalytic mechanisms.

Enzymatic Deformylation:

The primary enzymes known to catalyze the removal of a formyl group from the N-terminus of amino acids or peptides are deformylases. A key enzyme in this family is Peptide Deformylase (PDF) , a metalloenzyme essential in eubacteria for protein maturation. nih.govwikipedia.org PDF catalyzes the removal of the N-terminal formyl group from nascent polypeptide chains, which are initiated with N-formylmethionine (fMet). nih.govwikipedia.org

While the canonical substrate for PDF is an N-formylmethionyl-peptide, the substrate specificity of PDF has been investigated. Studies using combinatorial peptide libraries have shown that while PDF has a broad substrate range, it exhibits preferences for certain amino acid sequences following the N-formylmethionine. nih.gov Specifically, the nature of the second amino acid can influence the rate of deformylation. nih.gov Although direct studies on the deformylation of free N₂-Formyl-L-alpha-asparagine by PDF are scarce, the enzyme's ability to process various N-formylated peptides suggests that it could potentially act on N-formyl-L-alpha-asparagine, particularly if it were the N-terminal residue of a peptide.

Other deformylases with more specific substrates have also been identified. For instance, formylmethionine deformylase acts on free N-formylmethionine. pnas.org Additionally, enzymes like formylaspartate deformylase are involved in the histidine degradation pathway and act specifically on N-formyl-L-aspartic acid. pnas.org The existence of such specific deformylases suggests the possibility of an uncharacterized enzyme with specificity for N₂-Formyl-L-alpha-asparagine.

The general mechanism for these metallo-dependent deformylases involves the activation of a water molecule by a metal cofactor (typically Fe²⁺ or Zn²⁺) in the active site. This activated water then acts as a nucleophile, attacking the carbonyl carbon of the formyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the amide bond, releasing formate (B1220265) and the deformylated amino acid or peptide.

Enzymatic Formylation:

The primary and best-understood enzymatic N-formylation reaction in biology is the formylation of methionyl-tRNAfMet by methionyl-tRNA formyltransferase (MTF) . wikipedia.orgbionity.com This enzyme specifically transfers a formyl group from N¹⁰-formyltetrahydrofolate to the α-amino group of methionine that is already attached to its initiator tRNA (tRNAfMet). bionity.com This process is crucial for the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts. wikipedia.org It is important to note that this is a highly specific reaction, and there is no evidence to suggest that MTF can directly formylate free L-asparagine or L-asparagine attached to other tRNAs.

N-formyltransferases are also involved in other biosynthetic pathways, such as the formation of N-formylated sugars. nih.gov These enzymes also utilize N¹⁰-formyltetrahydrofolate as the formyl donor. nih.gov While this provides a potential model for the enzymatic formylation of an amino group, the direct enzymatic formylation of free L-asparagine to produce N₂-Formyl-L-alpha-asparagine by such an enzyme has not been reported in primary metabolic pathways.

| Enzyme Family | Canonical Substrate | Formyl Donor/Acceptor | Potential Relevance to N₂-Formyl-L-alpha-asparagine |

| Peptide Deformylase (PDF) | N-formylmethionyl-peptides | Water (acceptor) | Potential for deformylation if N₂-Formyl-L-alpha-asparagine is at the N-terminus of a peptide. |

| Aminoacyl-tRNA Formyltransferase | Methionyl-tRNAfMet | N¹⁰-formyltetrahydrofolate (donor) | Provides a model for enzymatic N-formylation of an amino acid, though specificity for methionine is high. |

| Specific N-formylamino Acid Deformylases | e.g., N-formylaspartate | Water (acceptor) | Suggests the possible existence of a specific deformylase for N₂-Formyl-L-alpha-asparagine. |

Non-Enzymatic Chemical Transformation Pathways

In the absence of enzymatic catalysis, N₂-Formyl-L-alpha-asparagine can be synthesized and degraded through various chemical pathways. These transformations are typically achieved under specific laboratory conditions.

Chemical Synthesis (Formylation):

The introduction of a formyl group onto the α-amino group of L-asparagine can be accomplished through several chemical methods commonly used for the N-formylation of amino acids. These methods generally involve the reaction of the amino acid with a formylating agent.

One established method involves the use of formic acid in the presence of a dehydrating agent such as acetic anhydride (B1165640) or dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.commdpi.com The reaction of formic acid with acetic anhydride generates a mixed anhydride, which is a potent formylating agent. Similarly, DCC activates formic acid to facilitate the reaction with the amino group of L-asparagine. These reactions are typically carried out in an organic solvent.

Another common method for N-formylation is the use of formamide (B127407) (HCONH₂) at elevated temperatures . google.com Heating a slurry of an amino acid in an excess of formamide can lead to the formation of the corresponding N-formyl derivative. google.com This method offers a simple and direct route for the synthesis of N-formylated amino acids.

| Formylating Agent | Reaction Conditions | Remarks |

| Formic Acid / Acetic Anhydride | Typically at low temperatures (e.g., -20 °C to room temperature) in an organic solvent. | A common and efficient method for N-formylation. |

| Formic Acid / DCC | Often performed at low temperatures (e.g., 0 °C to 4 °C) in an organic solvent like diethyl ether or DMF. | The in-situ generated activated formylating reagent reacts with the amino acid. |

| Formamide | Elevated temperatures (e.g., 90-100 °C). | A simple, solvent-free approach, though it may require higher temperatures and longer reaction times. |

Chemical Degradation (Deformylation):

The removal of the N-formyl group from N₂-Formyl-L-alpha-asparagine can be achieved through hydrolysis, typically under acidic or basic conditions.

Acid-catalyzed hydrolysis is a widely employed method for the deformylation of N-formylamino acids and peptides. Treatment with dilute mineral acids, such as hydrochloric acid, at elevated temperatures can effectively cleave the amide bond of the formyl group. khanacademy.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the formyl group, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to yield the free amino acid and formic acid. khanacademy.org Theoretical studies on the acid-promoted hydrolysis of amides like N-formylaziridine provide insight into the transition states and intermediates involved in this process. nih.gov

Base-catalyzed hydrolysis is also a possible route for deformylation, though it is generally considered less efficient for amides compared to acid hydrolysis. masterorganicchemistry.com This process would involve the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the formyl group.

The stability of the N-formyl group is therefore pH-dependent, being susceptible to hydrolysis under both acidic and basic conditions, particularly with the input of thermal energy.

Research Applications and Future Directions for N₂ Formyl L Alpha Asparagine

Utilization as a Chemical Probe in Biochemical Pathway Research

The unique structure of N₂-Formyl-L-alpha-asparagine suggests its potential as a chemical probe to investigate complex biochemical pathways. However, specific studies detailing its use in this capacity are not readily found in current research literature.

Investigating Formylation Dynamics in Model Systems

The study of formylation dynamics, the process of adding and removing formyl groups in biological systems, is crucial for understanding its regulatory roles. While N-formylated peptides are known to be involved in immune responses, specific research employing N₂-Formyl-L-alpha-asparagine to probe these dynamics is yet to be published. nih.gov In principle, isotopically labeled N₂-Formyl-L-alpha-asparagine could be synthesized and introduced into cellular systems to trace its metabolic fate and identify enzymes involved in its processing. This approach could provide insights into the recognition and turnover of N-formylated proteins and peptides.

Elucidating Asparagine Metabolism Regulation

Asparagine metabolism is a complex network involving synthesis by asparagine synthetase (ASNS) and degradation by asparaginase (B612624). ontosight.ainih.gov This pathway is critical for cellular functions and is implicated in various diseases, including cancer. nih.govwikipedia.org While the regulation of asparagine levels is intensely studied, there is no direct evidence in the current body of research for the use of N₂-Formyl-L-alpha-asparagine to elucidate these regulatory mechanisms. Theoretically, this compound could be used to study the substrate specificity of enzymes involved in asparagine metabolism or to investigate how formylation might affect the transport and utilization of asparagine within cells.

Application in Peptide and Peptidomimetic Synthesis Research

The modification of amino acids is a cornerstone of peptide and peptidomimetic research, aiming to create novel molecules with enhanced stability, specific conformations, or new biological activities.

Incorporation into Novel Peptide Structures for Functional Studies

The synthesis of peptides containing modified amino acids is a common strategy to probe protein structure and function. The incorporation of N₂-Formyl-L-alpha-asparagine into a peptide sequence would introduce a unique chemical handle. A patent for the synthesis of N-formyl-L-aspartic acid highlights its utility as an intermediate in dipeptide synthesis, suggesting a similar potential for N₂-Formyl-L-alpha-asparagine. wikipedia.orggoogle.com However, published research demonstrating the successful synthesis of peptides containing N₂-Formyl-L-alpha-asparagine and the subsequent functional analysis of these peptides is not currently available. Such studies could explore how N-terminal formylation of an asparagine residue influences peptide folding, receptor binding, or enzymatic susceptibility.

Design of Modified Amino Acids for Structural Biology Research

Modified amino acids are invaluable tools in structural biology for stabilizing specific protein conformations or for use as probes in techniques like X-ray crystallography and NMR spectroscopy. While the concept of using modified amino acids is well-established, there are no specific examples in the literature of N₂-Formyl-L-alpha-asparagine being designed or utilized for such purposes. Its distinct chemical properties could, in theory, be exploited to influence the local or global structure of a peptide or protein, aiding in the determination of its three-dimensional architecture.

Development of Enzyme Inhibitors or Substrate Analogues for Fundamental Research

The design of enzyme inhibitors and substrate analogues is a fundamental approach in biochemistry to study enzyme mechanisms and to develop therapeutic agents. Given that N₂-Formyl-L-alpha-asparagine is a modified version of a natural amino acid, it holds potential as a starting point for the development of such molecules. For instance, it could be investigated as a potential inhibitor or substrate analogue for enzymes that process asparagine, such as asparaginase or asparagine-dependent enzymes. nih.govnih.gov However, there are currently no published studies that report the successful development or testing of enzyme inhibitors or substrate analogues derived from N₂-Formyl-L-alpha-asparagine.

Probing Active Site Specificity and Catalytic Mechanisms

While direct studies employing N₂-Formyl-L-alpha-asparagine to probe enzyme active sites are not extensively documented, the principles of using modified substrates provide a framework for its potential application. The formyl group can serve as a protective group in chemical and enzymatic reactions, such as dipeptide synthesis. google.com By altering the charge and steric profile of the N-terminus, N₂-Formyl-L-alpha-asparagine could be used to investigate the tolerance and specificity of enzyme active sites that recognize or process L-asparagine or related molecules.

For instance, enzymes that act on the free amino group of asparagine would likely exhibit altered or inhibited activity in the presence of its formylated counterpart. This differential activity can provide insights into the essential interactions required for substrate binding and catalysis. Researchers could utilize this compound to map the spatial and electronic constraints of an active site, thereby elucidating the catalytic mechanism. A patent from 1988 describes the use of N-formylated amino carboxylic acids, such as N-formyl-L-aspartate, as intermediates in dipeptide synthesis, highlighting the role of the formyl group in protecting the amine group during enzymatic or chemical reactions. google.com

Studying Enzyme-Substrate Recognition

The process of enzyme-substrate recognition is a fundamental aspect of biochemical reactions. Modified substrates are invaluable tools for dissecting the non-covalent interactions that govern this specificity. The introduction of a formyl group on L-asparagine would disrupt the typical hydrogen bonding and electrostatic interactions that the free alpha-amino group would form within an enzyme's active site.

By comparing the binding affinity and catalytic efficiency of an enzyme with L-asparagine versus N₂-Formyl-L-alpha-asparagine, researchers can quantify the contribution of the N-terminal amino group to substrate recognition. This approach is analogous to studies on other modified amino acids where alterations in structure are correlated with changes in enzyme kinetics. Such studies can reveal critical points of interaction and help in the design of specific enzyme inhibitors or in the engineering of enzymes with novel substrate specificities.

Emerging Areas of Academic Inquiry

Beyond its potential use as a biochemical probe, N₂-Formyl-L-alpha-asparagine may feature in broader scientific inquiries, from the origins of life to undiscovered metabolic pathways.

Role in Prebiotic Chemistry Hypotheses

Recent research into prebiotic chemistry has highlighted the potential significance of formylated biomolecules. A 2023 study demonstrated that N-formylaminonitriles can be readily formed from aldehydes and cyanide in formamide (B127407), a plausible prebiotic solvent. acs.orgnih.gov This suggests a potential prebiotic route to amino acid derivatives. acs.orgnih.gov The formylation was found to protect aminonitrile derivatives from degradation during subsequent hydration and hydrolysis steps. acs.orgnih.gov

This work provides a strong basis for hypothesizing a role for N₂-Formyl-L-alpha-asparagine, or its nitrile precursor, in the prebiotic world. The formyl group could have acted as a protecting group, stabilizing the molecule and allowing for its accumulation and participation in the formation of early peptides. acs.org In bacteria, protein synthesis is initiated with N-formylmethionine, a strategy that prevents problematic cyclization reactions. acs.org The existence of N₂-Formyl-L-alpha-asparagine in a prebiotic environment could have served a similar purpose in the non-enzymatic formation of peptides.

| Prebiotic Relevance of Formylated Compounds | Key Findings | Potential Implication for N₂-Formyl-L-alpha-asparagine |

| Formation of N-formylaminonitriles | Readily formed in formamide from simple precursors. acs.orgnih.gov | Suggests a plausible prebiotic synthesis pathway for N₂-Formyl-L-alpha-asparagine precursors. |

| Stability of Formylated Intermediates | Formylation protects against degradation during hydration/hydrolysis. acs.orgnih.gov | The formyl group could have stabilized the asparagine precursor, allowing for its accumulation. |

| Role in Early Peptide Synthesis | N-formylmethionine initiates bacterial protein synthesis, preventing side reactions. acs.org | N₂-Formyl-L-alpha-asparagine could have played a similar role in non-enzymatic peptide formation. |

Unexplored Biological Functions and Interactions in Model Organisms

While the biological roles of N₂-Formyl-L-alpha-asparagine are currently unknown, the well-established functions of other formylated molecules, such as N-formylmethionine (fMet), offer intriguing possibilities. In bacteria, fMet is the initiating amino acid in protein synthesis. biologyinsights.comquora.comwikipedia.orgquora.com Furthermore, peptides containing N-terminal fMet are recognized by the innate immune system in vertebrates as a sign of bacterial presence or tissue damage, triggering an inflammatory response. wikipedia.org

It is conceivable that N₂-Formyl-L-alpha-asparagine, or peptides derived from it, could have signaling roles in certain organisms or under specific physiological or pathological conditions. The enzymes responsible for the formylation and deformylation of methionine are known. wikipedia.org Investigating whether similar enzymes exist that can act on asparagine would be a critical first step. The inactivation of the gene for formyltransferase in Staphylococcus aureus has been shown to impact various metabolic pathways, indicating that protein formylation is crucial for normal metabolic function. nih.gov Future research in model organisms could involve searching for asparagine-specific formyltransferases and deformylases and exploring the physiological consequences of their absence or overexpression. Such studies could uncover novel regulatory pathways or signaling molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N²-Formyl-L-alpha-asparagine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves formylation of L-asparagine using formylating agents (e.g., formic acid/acetic anhydride). Reaction pH (6.5–7.5) and temperature (20–25°C) are critical to minimize side reactions like over-formylation or hydrolysis. Post-synthesis purification via ion-exchange chromatography or reverse-phase HPLC is recommended to achieve >95% purity . Monitoring intermediates with LC-MS ensures stepwise validation.

Q. Which analytical techniques are most reliable for characterizing N²-Formyl-L-alpha-asparagine, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H-NMR (D₂O) shows distinct peaks for the formyl group (~8.1 ppm, singlet) and asparagine backbone (δ 2.5–4.5 ppm). ¹³C-NMR confirms the formyl carbonyl (~170 ppm) and α/β-carbon resonances .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient; retention time comparison against a reference standard validates identity .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 189.17 (calculated for C₆H₁₁N₃O₄).

Q. How do pH and temperature affect the stability of N²-Formyl-L-alpha-asparagine in aqueous solutions?

- Methodological Answer : Stability studies should be conducted at 4°C, 25°C, and 37°C across pH 3–8. Use UV-Vis spectroscopy (220 nm) to monitor degradation. Buffered solutions (e.g., phosphate, Tris) are recommended for pH control. Data shows maximal stability at pH 6–7 (t₁/₂ > 30 days at 4°C), with rapid hydrolysis under alkaline conditions (pH >8) .

Advanced Research Questions

Q. What mechanistic insights explain the role of N²-Formyl-L-alpha-asparagine in bacterial peptide formylation, and how does this impact protein synthesis?

- Methodological Answer : The formyl group mimics bacterial initiator tRNA formylation, enabling selective inhibition studies. Use in vitro translation assays (E. coli S30 extracts) with radiolabeled methionine to track formylated peptide incorporation. Competitive inhibition assays with non-hydrolysable analogs (e.g., N²-Formyl-L-asparagine-AMC) quantify binding affinity to methionyl-tRNA transformylase .

Q. How can contradictory data on N²-Formyl-L-alpha-asparagine’s enzyme inhibition potency be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, cofactor availability). Standardize assays using:

- Fixed enzyme concentrations (e.g., 0.1 µM methionyl-tRNA transformylase).

- Kinetic measurements (Kₘ, Vₘₐₓ) under varying substrate concentrations.

- Statistical validation via ANOVA to identify outlier datasets .

Q. What computational models predict the interaction of N²-Formyl-L-alpha-asparagine with ribosomal subunits?

- Methodological Answer : Molecular docking (AutoDock Vina) using the 70S ribosome structure (PDB: 4V7D) identifies binding pockets near the peptidyl transferase center. MD simulations (GROMACS) over 100 ns assess stability of hydrogen bonds between the formyl group and 23S rRNA (e.g., A2451). Compare results with mutagenesis data (e.g., A2451G mutants) .

Q. How does isotopic labeling (¹³C/¹⁵N) enhance NMR studies of N²-Formyl-L-alpha-asparagine’s conformational dynamics?

- Methodological Answer : Uniform ¹³C/¹⁵N labeling (e.g., via E. coli-based biosynthesis in minimal media) enables heteronuclear correlation experiments (HSQC, TROSY). Analyze rotamer populations of the asparagine side chain using ³J coupling constants and NOE restraints. Compare with DFT-calculated conformational energies .

Methodological Best Practices

- Purity Validation : Adhere to USP/NF guidelines for amino acid derivatives: report residual solvents (GC-MS), heavy metals (ICP-MS), and endotoxins (LAL assay) .

- Ethical Compliance : For in vivo studies, follow institutional biosafety protocols (e.g., BSL-2 for bacterial models) and declare conflicts of interest in multi-site collaborations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.